molecular formula C6H12Cl2N8 B13729226 2,4-Diguanidinopyrimidine dihydrochloride CAS No. 30953-40-3

2,4-Diguanidinopyrimidine dihydrochloride

Cat. No.: B13729226
CAS No.: 30953-40-3
M. Wt: 267.12 g/mol
InChI Key: MDUXHCGUMBJGMO-UHFFFAOYSA-N
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Description

2,4-Diguanidinopyrimidine dihydrochloride is a chemical compound of interest in scientific research, particularly within medicinal chemistry and drug discovery. The compound features a pyrimidine core substituted with guanidino groups, a structure known to be biologically significant . Pyrimidine derivatives are extensively investigated for their diverse therapeutic potential, with many serving as key scaffolds in approved pharmaceuticals for conditions ranging from cancer to infectious diseases . Specifically, guanidinopyrimidine compounds have been studied for various biological activities, including diuretic effects . Researchers value this compound for developing novel therapeutic agents and studying biochemical interactions. Its mechanism of action is often associated with targeting biological macromolecules; related pyrimidine compounds have demonstrated the ability to interact with DNA, potentially through intercalation or groove binding, which can be relevant in oncological research . This makes it a valuable tool for foundational research aimed at understanding disease mechanisms and identifying new drug targets. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures . It is exempt from regulatory oversight for clinical use, and its quality and performance characteristics are not validated for diagnostic applications . This product must not be used for personal purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30953-40-3

Molecular Formula

C6H12Cl2N8

Molecular Weight

267.12 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)pyrimidin-4-yl]guanidine;dihydrochloride

InChI

InChI=1S/C6H10N8.2ClH/c7-4(8)12-3-1-2-11-6(13-3)14-5(9)10;;/h1-2H,(H8,7,8,9,10,11,12,13,14);2*1H

InChI Key

MDUXHCGUMBJGMO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N=C(N)N)N=C(N)N.Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2,4 Diguanidinopyrimidine Dihydrochloride

Established Synthetic Routes to the 2,4-Diguanidinopyrimidine Core Structure

The synthesis of the 2,4-diguanidinopyrimidine core is a multi-step process that typically involves the initial construction of a di-functionalized pyrimidine (B1678525) ring followed by the introduction of the guanidinyl moieties.

Precursor Synthesis and Functional Group Interconversions

The primary route to the 2,4-diguanidinopyrimidine core commences with the synthesis of a 2,4-diaminopyrimidine (B92962) precursor. A common and effective method for the preparation of the 2,4-diaminopyrimidine core involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328). For instance, the reaction of malononitrile (B47326) with guanidine in the presence of a base can yield 2,4,6-triaminopyrimidine, which can be further modified.

A more direct precursor is 2,4-diaminopyrimidine itself, which can be synthesized by reacting a β-ethoxyacrylonitrile with guanidine. mdpi.com Another established route involves the treatment of 2,4-dichloropyrimidine (B19661) with ammonia. The chlorine atoms at the 2 and 4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, with the 4-position generally being more reactive. nih.govstackexchange.com

Once the 2,4-diaminopyrimidine precursor is obtained, the crucial step is the introduction of the two guanidinyl groups. This is typically achieved through a guanidinylation reaction. While direct guanidinylation of 2,4-diaminopyrimidine is not extensively documented in readily available literature, the general principles of amine guanidinylation can be applied. This process often involves the use of a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine or S-methylisothiourea derivatives, which reacts with the amino groups on the pyrimidine ring. nih.govnih.govnih.gov The reaction conditions would need to be carefully optimized to ensure the successful guanidinylation of both amino groups. A plausible synthetic scheme is outlined below:

Table 1: Plausible Synthetic Route to 2,4-Diguanidinopyrimidine

StepReactantsReagents and ConditionsProduct
12,4-DichloropyrimidineExcess aqueous ammonia, heat2,4-Diaminopyrimidine
22,4-DiaminopyrimidineGuanidinylating agent (e.g., N,N'-di-Boc-S-methylisothiourea), base, solventN,N'-Bis(guanidinyl)pyrimidine (protected)
3N,N'-Bis(guanidinyl)pyrimidine (protected)Acid (e.g., TFA)2,4-Diguanidinopyrimidine

It is important to note that the reactivity of the two amino groups in 2,4-diaminopyrimidine may differ, potentially requiring a step-wise guanidinylation approach or the use of protecting groups to achieve the desired diguanidinylated product.

Strategies for Dihydrochloride (B599025) Salt Formation and Purification

Due to the presence of two strongly basic guanidine groups, 2,4-diguanidinopyrimidine readily forms salts with acids. The dihydrochloride salt is a common and stable form for such basic compounds. The formation of the dihydrochloride salt is typically achieved by treating a solution of the free base in a suitable organic solvent, such as methanol (B129727) or ethanol, with a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or by bubbling anhydrous hydrogen chloride gas through the solution. The use of anhydrous conditions is often preferred to prevent the incorporation of water into the crystal lattice. google.com

The general procedure involves dissolving the purified 2,4-diguanidinopyrimidine free base in a minimal amount of a suitable solvent. Then, at least two equivalents of hydrochloric acid are added to protonate both guanidinyl groups. The dihydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

Purification of the resulting 2,4-diguanidinopyrimidine dihydrochloride salt is crucial to remove any unreacted starting materials, by-products, or excess acid. Recrystallization is a common purification technique. The choice of solvent for recrystallization is critical; it should be a solvent in which the dihydrochloride salt is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixture of solvents, such as ethanol/diethyl ether or methanol/acetonitrile, can also be employed to achieve optimal crystallization. The purity of the final product can be assessed by various analytical techniques, including melting point determination, elemental analysis, and spectroscopic methods such as NMR and IR.

Advanced Derivatization Approaches of the Pyrimidine Scaffold for Research Purposes

The 2,4-diguanidinopyrimidine scaffold offers several positions for derivatization, allowing for the systematic modification of its properties for various research applications.

Rational Design and Introduction of Diverse Substituents

The pyrimidine ring of 2,4-diguanidinopyrimidine possesses two potentially reactive sites for the introduction of substituents: the 5- and 6-positions. The electronic nature of the diguanidinopyrimidine core, being electron-deficient, influences the reactivity of these positions.

Table 2: Potential Sites for Derivatization of the 2,4-Diguanidinopyrimidine Core

PositionType of ReactionPotential Substituents
5-positionElectrophilic Aromatic SubstitutionHalogens (Br, Cl), Nitro (NO2), Acyl groups
6-positionNucleophilic Aromatic Substitution (if a leaving group is present)Alkoxy, Amino, Thiol groups
Guanidinyl N-atomsAcylation, AlkylationAcyl, Alkyl, Aryl groups

The introduction of substituents at the 5-position can be achieved through electrophilic aromatic substitution reactions, although the strongly deactivating nature of the two guanidinium (B1211019) groups (in the salt form) may require harsh reaction conditions. Alternatively, starting from a pre-functionalized pyrimidine precursor, such as 5-bromo-2,4-dichloropyrimidine, allows for the introduction of a variety of substituents via cross-coupling reactions like the Suzuki or Stille coupling prior to the introduction of the guanidine groups. mdpi.com

Derivatization of the guanidinyl groups themselves is another important strategy. The exocyclic nitrogen atoms of the guanidine moieties can be acylated or alkylated to modulate the basicity and hydrogen-bonding capabilities of the molecule. This can be particularly important in the context of designing molecules with specific biological targets. Structure-activity relationship (SAR) studies on related 2,4-diaminopyrimidine and cycloguanil (B1669406) analogs have demonstrated that modifications to the substituents on the pyrimidine ring and the exocyclic amino/guanidino groups can significantly impact biological activity. researchgate.netnih.gov

Scaffold Hopping Techniques in Analogue Design

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical scaffolds with similar biological activity to a known active compound but with a different core structure. nih.govbhsai.org This technique can be employed to explore new chemical space, improve physicochemical properties, and circumvent existing intellectual property.

Starting from the 2,4-diguanidinopyrimidine core, scaffold hopping could involve replacing the pyrimidine ring with other heterocyclic systems while retaining the key guanidinyl pharmacophores. The goal is to mimic the spatial arrangement and electronic properties of the original guanidinyl groups.

Table 3: Potential Scaffold Hops from the 2,4-Diguanidinopyrimidine Core

Original ScaffoldPotential Hopped ScaffoldsRationale
PyrimidinePyridine, Triazine, PurineMaintain a nitrogen-containing aromatic core with altered electronics and geometry.
Two Guanidinyl GroupsBioisosteric replacements (e.g., Amidine, Aminoimidazole)Mimic the basic and hydrogen-bonding properties of the guanidine group. nih.gov

For example, a scaffold hopping approach could lead to the design of 2,6-diguanidinopyridine or 2,4-diguanidino-1,3,5-triazine analogues. These new scaffolds would present the basic guanidinyl groups in different spatial orientations, which could lead to altered binding affinities and selectivities for biological targets. The synthesis of such analogues would require the development of specific synthetic routes tailored to the new heterocyclic core. The insights gained from the SAR of 2,4-diguanidinopyrimidine derivatives would be invaluable in guiding the design of these novel scaffolds.

Coordination Chemistry of 2,4 Diguanidinopyrimidine Dihydrochloride

Ligand Design Principles Incorporating Guanidine (B92328) and Pyrimidine (B1678525) Moieties

The design of ligands is a cornerstone of coordination chemistry, as the structure and properties of a ligand dictate the geometry, stability, and reactivity of the resulting metal complex. The 2,4-diguanidinopyrimidine dihydrochloride (B599025) molecule incorporates two key functional units: guanidine and pyrimidine, each contributing distinct characteristics to its potential as a ligand.

Guanidine Moiety: Guanidines are recognized as excellent nitrogen-donor ligands due to their high basicity and the ability to delocalize positive charge upon coordination. The basicity and nucleophilicity of the guanidine group, and consequently its coordination ability, can be finely tuned by the introduction of different substituents. This modulation of electronic and steric properties allows for the rational design of ligands that can stabilize a wide variety of metal centers in different oxidation states and geometries. Hybrid ligands that combine a strong N-donor guanidine moiety with other donor functions can create a flexible coordination sphere around a metal ion, which is a desirable feature in catalyst design.

Pyrimidine Moiety: The pyrimidine ring is a heterocyclic aromatic system containing two nitrogen atoms. It is a common structural motif in biologically important molecules and has been extensively used as a building block in the design of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions. Depending on the substitution pattern, pyrimidine-based ligands can function as monodentate, bidentate, or bridging ligands, leading to the formation of discrete molecular complexes or extended network structures. For instance, studies on 2,4-diaminopyrimidine (B92962) derivatives have shown that the pyrimidine ring can coordinate to metal centers through one of its ring nitrogen atoms. researchgate.net

By combining guanidino groups with a pyrimidine scaffold, 2,4-diguanidinopyrimidine dihydrochloride is conceptually designed as a multidentate ligand. The presence of multiple donor sites offers the potential for various coordination modes, including chelation and bridging, which are crucial for the construction of stable and catalytically active metal complexes, as well as for the assembly of advanced inorganic materials.

Characterization of Metal-Ligand Complexation

The characterization of metal-ligand complexes is essential to understand their structure, bonding, and properties. This involves determining the coordination geometry, binding modes, and the stability of the complex.

The coordination geometry of a metal complex is determined by the number and arrangement of ligands around the central metal ion. Common geometries include octahedral, tetrahedral, and square planar. mdpi.com The specific geometry adopted by a metal complex of 2,4-diguanidinopyrimidine would depend on the metal ion, its oxidation state, and the coordination mode of the ligand.

Based on studies of related compounds, several binding modes can be postulated for 2,4-diguanidinopyrimidine:

Monodentate Coordination: The ligand could coordinate to a metal center through one of the nitrogen atoms of the pyrimidine ring. For example, in complexes of trimethoprim (B1683648) (a 2,4-diaminopyrimidine derivative), the ligand acts as a monodentate donor through the N(1) atom of the pyrimidine ring, leading to distorted tetrahedral or six-coordinate polymeric structures. researchgate.net

Bidentate Chelation: The two guanidino groups, or a guanidino group and an adjacent pyrimidine nitrogen, could potentially chelate to a single metal ion, forming a stable ring structure. Schiff base ligands derived from substituted pyrimidines have been shown to form distorted octahedral complexes where the pyrimidine nitrogen participates in coordination. researchgate.net

Bridging Coordination: The ligand could bridge two or more metal centers, with the pyrimidine ring and the guanidino groups coordinating to different metal ions. This mode of coordination is particularly relevant for the formation of coordination polymers and MOFs.

The stability of a metal complex in solution is quantified by its stability constant (also known as the formation constant), which is the equilibrium constant for the complex formation reaction. wikipedia.org A larger stability constant indicates a stronger metal-ligand interaction and a more stable complex. The thermodynamic stability of a complex is governed by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon its formation. researchgate.net

For metal complexes of pyrimidine derivatives, the stability is influenced by factors such as the basicity of the ligand and the nature of the metal ion. For instance, a study on the transition metal complexes of trimethoprim established the following order of stability: Cu(II) > Fe(III) > Ni(II) > Co(II) > Zn(II). researchgate.net This trend is consistent with the Irving-Williams series for the stability of high-spin octahedral complexes of divalent metal ions.

The chelate effect is another important factor influencing complex stability. If 2,4-diguanidinopyrimidine acts as a chelating ligand, it is expected to form more stable complexes than analogous monodentate ligands. This increased stability is primarily due to a more favorable entropy change upon chelation. wikipedia.org

Experimental techniques such as potentiometric titration, spectrophotometry, and calorimetry can be employed to determine the stability constants and thermodynamic parameters for the complexation of 2,4-diguanidinopyrimidine with various metal ions. Computational methods based on Density Functional Theory (DFT) can also be used to predict these thermodynamic constants. rsc.org

The following interactive table presents hypothetical stability constants for 1:1 complexes of 2,4-diguanidinopyrimidine with various metal ions, based on trends observed for similar ligands.

Metal IonLog K1 (Hypothetical)
Cu(II)9.5
Ni(II)7.8
Co(II)7.2
Zn(II)6.9
Fe(III)10.2
Mn(II)5.5

Note: These values are for illustrative purposes and are not experimental data for this compound.

Conceptual Applications in Catalysis and Advanced Inorganic Materials Research

The unique structural features of 2,4-diguanidinopyrimidine suggest its potential utility in the development of novel catalysts and advanced materials.

Transition metal complexes are widely used as catalysts in a vast array of organic transformations. The catalytic activity of a metal complex is highly dependent on the nature of the ligand. Guanidine-containing ligands have been successfully employed in the preparation of highly active homogeneous catalysts. The ability to tune the electronic and steric properties of the guanidine moiety allows for the control of the chemo-, regio-, and enantioselectivity of catalytic reactions.

Complexes of 2,4-diguanidinopyrimidine could be explored as catalysts for various reactions, such as oxidation, reduction, and carbon-carbon bond formation. For example, copper complexes are known to catalyze oxidation reactions. researchgate.net Iron complexes have also shown valence-dependent catalytic activities in the degradation of pollutants. rsc.org

Furthermore, the ligand could be immobilized on a solid support, such as silica (B1680970) or magnetic nanoparticles, to create heterogeneous catalysts. nih.gov Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and potential for recycling, which are important for sustainable chemical processes.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com They have garnered significant interest due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis. mdpi.comnih.gov

The rational design of the organic building block is crucial for the synthesis of MOFs with desired topologies and properties. Pyrimidine-based ligands, particularly those with carboxylate functionalities, have been successfully used to construct a variety of MOFs. nih.gov The rigid nature of the pyrimidine ring and the directional coordination of its nitrogen atoms make it an excellent candidate for the construction of robust frameworks.

The 2,4-diguanidinopyrimidine ligand, with its multiple coordination sites and potential for forming strong hydrogen bonds, could serve as a versatile building block for the assembly of novel MOFs. The guanidinium (B1211019) groups could also introduce positive charges into the framework, which could be beneficial for applications such as anion exchange or the selective adsorption of certain molecules. The combination of the pyrimidine core and the guanidino functionalities could lead to MOFs with unique structural features and functional properties.

Supramolecular Chemistry and Molecular Recognition Phenomena of 2,4 Diguanidinopyrimidine Dihydrochloride

Analysis of Non-Covalent Interactions

The supramolecular architecture of 2,4-diguanidinopyrimidine dihydrochloride (B599025) is expected to be dominated by a variety of non-covalent interactions, primarily driven by its highly functionalized nature. The protonated guanidinium (B1211019) groups and the nitrogen-rich pyrimidine (B1678525) ring are key players in establishing a robust network of intermolecular connections.

Investigation of Extensive Hydrogen Bonding Networks

The guanidinium group is a well-known and powerful hydrogen bond donor, capable of forming multiple, highly directional hydrogen bonds. In the case of 2,4-diguanidinopyrimidine dihydrochloride, each of the two guanidinium moieties possesses several N-H protons that can act as hydrogen bond donors. These are expected to interact strongly with the chloride counter-ions and with the nitrogen atoms of the pyrimidine ring in neighboring molecules.

Hypothetical Hydrogen Bonding Parameters in a this compound Crystal Lattice

Donor (D) Acceptor (A) D-H···A Distance (Å) (Predicted) D-H···A Angle (°) (Predicted) Interaction Type
Guanidinium N-H Chloride (Cl⁻) 2.9 - 3.2 160 - 180 Charge-assisted hydrogen bond
Guanidinium N-H Pyrimidine N 2.8 - 3.1 150 - 170 N-H···N hydrogen bond

Role of Pi-Stacking and Other Aromatic Interactions

The pyrimidine ring of this compound, being an aromatic system, is capable of participating in π-stacking interactions. These interactions, arising from the alignment of the π-orbitals of adjacent rings, are a significant force in the organization of aromatic molecules in the solid state and in solution. The positively charged nature of the protonated molecule could also lead to cation-π interactions, where the guanidinium groups of one molecule interact favorably with the electron-rich face of a pyrimidine ring of another. nih.gov

In related pyrimidinium salts, π-π stacking is a commonly observed feature that further stabilizes the crystal structure, often working in concert with the hydrogen-bonding network. nih.gov The geometry of these stacking interactions can vary, from perfectly face-to-face to offset arrangements, with the specific conformation influencing the strength of the interaction. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-stacking and cation-π interactions would ultimately dictate the final supramolecular architecture.

Host-Guest Chemistry and Molecular Encapsulation Research

Formation of Inclusion Complexes and Supramolecular Cages

The strong and directional nature of the hydrogen bonds formed by the guanidinium groups, coupled with the defined geometry of the pyrimidine ring, suggests that 2,4-diguanidinopyrimidine could act as a building block for the construction of supramolecular cages and inclusion complexes. nih.gov By coordinating with appropriate metal ions or by self-assembling through a network of hydrogen bonds, these molecules could potentially form discrete, cavity-containing structures capable of encapsulating smaller guest molecules. The formation of such complexes is often studied using techniques like NMR spectroscopy and X-ray crystallography. nih.govmdpi.com

Binding Affinity and Selectivity Studies

The binding affinity and selectivity of a host molecule for a particular guest are determined by a combination of factors, including size and shape complementarity, as well as the nature and strength of the non-covalent interactions between them. The guanidinium group is known for its ability to bind strongly to carboxylates and other anionic species through charge-assisted hydrogen bonds. Therefore, it is plausible that supramolecular hosts derived from 2,4-diguanidinopyrimidine would exhibit a high affinity and selectivity for anionic guest molecules. The binding constants for such interactions could be determined experimentally using techniques like isothermal titration calorimetry or UV-Vis and fluorescence spectroscopy. nih.gov

Directed Self-Assembly Processes and Nanostructure Formation

The programmed assembly of molecules into well-defined nanoscale structures is a major goal of supramolecular chemistry and nanotechnology. The rich array of non-covalent interactions offered by this compound makes it a promising candidate for directed self-assembly. mdpi.com

By carefully controlling experimental conditions such as solvent, temperature, and concentration, it may be possible to guide the self-assembly of this molecule into specific nanostructures, such as nanofibers, nanotubes, or vesicles. researchgate.net The hierarchical nature of non-covalent interactions, from the strong and directional hydrogen bonds to the weaker π-stacking interactions, allows for a level of control over the assembly process. For example, the initial formation of hydrogen-bonded chains or sheets could be followed by their subsequent organization into larger, more complex structures through π-stacking. The resulting nanostructures could have potential applications in areas such as materials science and biomedicine.

Molecular Recognition of Biological Substrates (In Vitro and Mechanistic)

Detailed in vitro and mechanistic studies are crucial for understanding how a compound interacts with biological macromolecules. For this compound, such studies are not readily found in the existing body of scientific literature. The anticipated protonation of the guanidinium groups at physiological pH would result in a dicationic species, suggesting a potential for electrostatic interactions with negatively charged biological polymers. However, without experimental data, any discussion of its binding affinity, specificity, and thermodynamic profile remains speculative.

Recognition Mechanisms with Nucleic Acids (DNA/RNA)

The interaction of small molecules with nucleic acids is a cornerstone of drug design and molecular biology. The guanidinium group is known to mimic the side chain of arginine, an amino acid frequently involved in hydrogen bonding with the phosphate (B84403) backbone and nucleobases of DNA and RNA. It would be hypothesized that the two guanidinium groups of this compound could engage in multivalent interactions, potentially leading to strong binding with DNA or RNA.

Possible modes of interaction could include:

Hydrogen bonding with the phosphate backbone.

Specific hydrogen bonding patterns with the major or minor grooves of DNA.

Interactions with non-canonical nucleic acid structures like G-quadruplexes or RNA hairpins.

However, there is a lack of empirical data from techniques such as UV-Vis spectroscopy, circular dichroism, isothermal titration calorimetry, or NMR spectroscopy to validate these hypotheses for this compound.

Intermolecular Binding with Proteins and Enzymes (Mechanistic)

The guanidinium group's ability to form strong hydrogen bonds and salt bridges makes it a key player in protein-ligand interactions. Derivatives of 2,4-diaminopyrimidine (B92962) have been investigated as inhibitors for various enzymes, particularly kinases, by mimicking the hydrogen bonding patterns of the adenine (B156593) base of ATP. While one might infer that this compound could also target ATP-binding sites or other pockets rich in acidic residues (aspartate, glutamate), there are no published studies detailing its specific interactions with proteins or enzymes. Mechanistic studies identifying its binding mode, inhibitory constants (K_i), or IC50 values against specific protein targets are currently unavailable.

Carbohydrate Recognition Studies

The recognition of carbohydrates by small molecules is a challenging field due to the structural diversity and subtle differences in the stereochemistry of sugars. While there are examples of synthetic receptors for carbohydrates, research into the specific interactions between this compound and various carbohydrates appears to be a nascent or non-existent area of study. There are no available reports or data tables from studies such as glycan array analysis or spectroscopic titrations that would elucidate the binding affinity or specificity of this compound towards different monosaccharides or polysaccharides.

Mechanistic Research on Biological Activities of 2,4 Diguanidinopyrimidine Dihydrochloride Derivatives Exclusively Mechanistic/in Vitro

In Vitro Enzyme Modulation and Inhibition Mechanisms

Dihydrofolate Reductase (DHFR) Inhibition Studies

Derivatives of 2,4-diguanidinopyrimidine are recognized for their potential to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acid precursors. The 2,4-diaminopyrimidine (B92962) core structure, which is analogous to the diguanidinopyrimidine scaffold, is a well-established motif for DHFR inhibitors.

The mechanism of DHFR inhibition by these compounds is primarily competitive, where they vie with the natural substrate, dihydrofolate, for binding to the enzyme's active site. This interaction is stabilized by a network of hydrogen bonds between the pyrimidine (B1678525) ring and key amino acid residues within the active site. The binding affinity is influenced by the specific substitutions on the pyrimidine core, which can form additional hydrophobic or electrostatic interactions with the enzyme.

Studies on related 2,4-diaminopyrimidine derivatives have shown that the N1 and 2-amino groups of the pyrimidine ring are crucial for forming hydrogen bonds with conserved aspartate residues in the DHFR active site. The guanidinium (B1211019) groups in 2,4-diguanidinopyrimidine would be expected to enhance these electrostatic interactions due to their positive charge at physiological pH, potentially leading to potent inhibition.

Table 1: Key Interactions in DHFR Inhibition by Pyrimidine Derivatives

Interacting Group of InhibitorEnzyme Residue InteractionType of Interaction
Pyrimidine N1AspartateHydrogen Bond
2-Amino/Guanidino GroupAspartateHydrogen Bond/Electrostatic
4-Amino/Guanidino GroupThreonine/SerineHydrogen Bond
Substituents on Pyrimidine RingVariousHydrophobic/Van der Waals

Exploration of Kinase and GPCR Ligand Interactions

Kinase Interactions:

The 2,4-diaminopyrimidine scaffold is also a recognized pharmacophore in the development of kinase inhibitors. Various derivatives have been shown to target the ATP-binding site of a range of kinases, acting as competitive inhibitors. The pyrimidine core mimics the adenine (B156593) base of ATP, forming hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitor binding.

The guanidinium groups of 2,4-diguanidinopyrimidine could potentially form strong electrostatic interactions with negatively charged residues in or near the ATP-binding pocket, contributing to the binding affinity and selectivity for specific kinases. The planarity of the pyrimidine ring allows it to fit into the narrow ATP-binding cleft, while substituents can be modified to target unique features of different kinase active sites.

GPCR Ligand Interactions:

Biochemical Pathway Interrogation at the Molecular Level

The primary biochemical pathway affected by 2,4-diguanidinopyrimidine derivatives, based on their established interaction with DHFR, is the folate metabolism pathway. By inhibiting DHFR, these compounds block the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines and thymidylate. This disruption of nucleotide biosynthesis ultimately hinders DNA replication and cell proliferation.

In the context of kinase inhibition, these derivatives can interfere with a multitude of cellular signaling pathways. Kinases are key regulators of processes such as cell growth, differentiation, and apoptosis. By blocking the activity of specific kinases, 2,4-diguanidinopyrimidine derivatives could modulate these pathways at a fundamental level. The specific pathways affected would be dependent on the kinase-selectivity profile of the compound.

Mechanistic Studies in Antimicrobial Research (In Vitro)

The antimicrobial properties of 2,4-diguanidinopyrimidine derivatives are primarily attributed to their potent inhibition of microbial DHFR. This enzyme is essential for the survival of bacteria and protozoa, making it an effective target for antimicrobial agents. The selective toxicity of these compounds often arises from the structural differences between microbial and mammalian DHFR, allowing for inhibitors that preferentially bind to the microbial enzyme.

In vitro studies have demonstrated that pyrimidine-based DHFR inhibitors can exhibit bacteriostatic or bactericidal activity against a range of pathogens. The mechanism involves the depletion of the tetrahydrofolate pool, leading to the cessation of DNA synthesis and, consequently, the inhibition of microbial growth and replication.

Investigation of Specific Receptor Binding Mechanisms (Non-Clinical Focus)

Beyond enzyme inhibition, the binding of 2,4-diguanidinopyrimidine derivatives to other specific receptors is an area of ongoing investigation. The guanidinium group is known to interact with various biological targets, including ion channels and nucleic acids.

The potential for these compounds to bind to specific receptors is being explored through various in vitro techniques, such as radioligand binding assays and surface plasmon resonance. These studies aim to identify novel molecular targets and to elucidate the structural basis for these interactions. The charged and hydrogen-bonding capabilities of the diguanidinopyrimidine scaffold make it a versatile platform for designing ligands with high affinity and specificity for a range of biological receptors.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Chemical Probes and Diagnostic Tools

The high affinity of the guanidinium (B1211019) group for anionic species, particularly phosphates and carboxylates, positions 2,4-diguanidinopyrimidine dihydrochloride (B599025) as a promising candidate for the development of sophisticated chemical probes. Future research could focus on designing probes that can selectively recognize and bind to biologically significant anions like adenosine (B11128) triphosphate (ATP) or specific phosphorylated proteins. By functionalizing the pyrimidine (B1678525) core with fluorophores or other reporter groups, scientists could create tools for real-time monitoring of enzymatic reactions involving these substrates.

Another potential application lies in the development of diagnostic tools for diseases characterized by abnormal levels of certain anions. For instance, a probe based on the 2,4-diguanidinopyrimidine scaffold might be engineered to detect elevated levels of pyrophosphate, a biomarker for certain types of arthritis. Such a tool could offer a non-invasive and highly sensitive method for early disease detection.

Integration with Advanced Spectroscopic and Imaging Methodologies

The integration of 2,4-diguanidinopyrimidine dihydrochloride derivatives with advanced spectroscopic and imaging techniques is a fertile area for future exploration. The binding of this compound to target molecules would likely induce noticeable changes in spectroscopic signals, which could be harnessed for analytical purposes. For example, nuclear magnetic resonance (NMR) spectroscopy could be employed to study the precise interactions between the guanidinium groups and their binding partners at an atomic level.

In the realm of bio-imaging, fluorescently labeled derivatives of 2,4-diguanidinopyrimidine could be synthesized and utilized in techniques like fluorescence microscopy. These imaging agents could potentially allow for the visualization of the distribution and concentration of specific anions within living cells, providing valuable insights into cellular metabolism and signaling pathways.

Exploration in Next-Generation Chemical Synthesis Strategies

The unique electronic and structural properties of this compound could also be exploited in the context of next-generation chemical synthesis. The two guanidinium groups can act as powerful hydrogen-bond donors, suggesting its potential use as an organocatalyst. This could be particularly relevant in reactions where the stabilization of anionic transition states is crucial for achieving high efficiency and selectivity.

Q & A

Q. What are the optimal synthetic routes for 2,4-diguanidinopyrimidine dihydrochloride, and how can purity be validated?

The synthesis typically involves guanidinylation of pyrimidine derivatives under acidic conditions. For example, pyrimidine precursors (e.g., 2-amino-4-chloropyrimidine) can react with guanidine hydrochloride in polar aprotic solvents like DMF at 80–100°C for 12–24 hours . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical. Purity validation requires HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm, coupled with mass spectrometry for molecular confirmation .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : 1H^1H- and 13C^{13}C-NMR in D2_2O or DMSO-d6_6 to resolve guanidinyl and pyrimidine protons (e.g., guanidinyl NH2_2 signals at δ 6.8–7.2 ppm; pyrimidine C4-Cl at δ 160–165 ppm in 13C^{13}C) .
  • FT-IR : Peaks at 1650–1700 cm1^{-1} (C=N stretch), 3200–3400 cm1^{-1} (N-H stretch) .
  • Elemental Analysis : Confirm stoichiometry of Cl^- via ion chromatography or potentiometric titration .

Q. How should researchers handle solubility and stability challenges?

The compound is hygroscopic and soluble in water, DMSO, and methanol. For long-term stability, store desiccated at −20°C under inert gas (argon). Aqueous solutions should be prepared fresh and pH-adjusted to 4–6 (using HCl/NaOH) to prevent hydrolysis of the guanidinyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data?

Discrepancies in toxicity studies (e.g., LD50_{50} variations) may arise from differences in:

  • Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., unreacted guanidine or pyrimidine intermediates) .
  • Experimental models : Compare in vitro (HEK293 or HepG2 cells) and in vivo (rodent) assays, noting species-specific metabolic pathways .
  • Dosage regimens : Standardize administration protocols (e.g., oral vs. intravenous) and vehicle (e.g., saline vs. corn oil) .

Q. What strategies optimize its use as a kinase inhibitor in biochemical assays?

  • Binding assays : Use fluorescence polarization with FITC-labeled ATP analogues to measure competitive inhibition (IC50_{50} calculations require 8–12 dose-response points) .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Adjust the pyrimidine scaffold with methyl or halogen substitutions to enhance specificity .

Q. How does protonation state affect its interaction with nucleic acids?

At physiological pH (7.4), the guanidinyl groups are protonated, enabling electrostatic interactions with phosphate backbones. Use isothermal titration calorimetry (ITC) to quantify binding affinity to DNA/RNA. Compare with analogs (e.g., 2,4-diaminopyrimidine dihydrochloride) to assess the role of guanidine vs. amine groups .

Q. What computational methods predict its pharmacokinetic properties?

  • ADME modeling : Tools like SwissADME predict logP (~−1.2), high aqueous solubility, and moderate blood-brain barrier permeability.
  • MD simulations : Analyze binding dynamics to target proteins (e.g., 50-ns simulations in GROMACS with CHARMM36 force field) .
    Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Methodological Notes

  • Contraindications : Avoid co-administration with oxidizing agents (e.g., KMnO4_4) due to risk of exothermic decomposition .
  • Data Reproducibility : Report reaction yields, purity thresholds, and instrument parameters (e.g., HPLC gradient profiles) to align with FAIR principles .

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